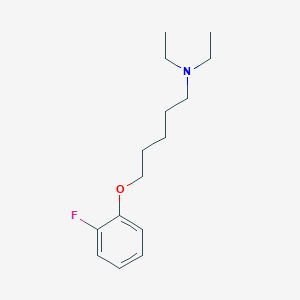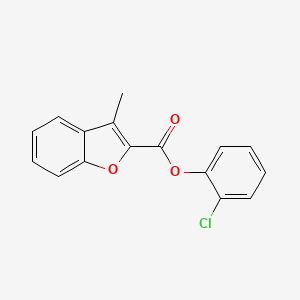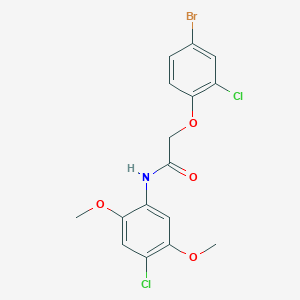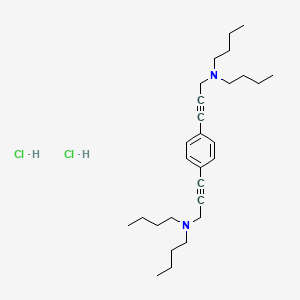
N-(3,4-dichlorophenyl)-N'-(3,5-dimethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)-N'-(3,5-dimethoxyphenyl)urea, also known as AG-3-5, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the enzyme protein kinase CK2, which plays a crucial role in various cellular processes, including cell division, proliferation, and apoptosis.
Mechanism of Action
N-(3,4-dichlorophenyl)-N'-(3,5-dimethoxyphenyl)urea is a potent inhibitor of protein kinase CK2, which plays a crucial role in various cellular processes, including cell division, proliferation, and apoptosis. Inhibition of CK2 activity by N-(3,4-dichlorophenyl)-N'-(3,5-dimethoxyphenyl)urea results in the disruption of various signaling pathways, leading to the inhibition of cell growth and proliferation. This compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-N'-(3,5-dimethoxyphenyl)urea has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit CK2 activity, resulting in the inhibition of cell growth and proliferation. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various inflammatory and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(3,4-dichlorophenyl)-N'-(3,5-dimethoxyphenyl)urea has several advantages and limitations for lab experiments. One advantage of this compound is its potent inhibitory activity against protein kinase CK2, making it a useful tool for studying the role of CK2 in various cellular processes. However, one limitation of this compound is its potential toxicity, which can affect the viability of cells and tissues.
Future Directions
N-(3,4-dichlorophenyl)-N'-(3,5-dimethoxyphenyl)urea has several future directions for scientific research. One direction is to further investigate its potential as a cancer therapy. This compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Additionally, further studies can be conducted to investigate the anti-inflammatory and neuroprotective effects of this compound, making it a potential candidate for the treatment of various inflammatory and neurodegenerative diseases. Furthermore, future research can be conducted to explore the potential of this compound as a tool for studying the role of CK2 in various cellular processes.
Synthesis Methods
The synthesis of N-(3,4-dichlorophenyl)-N'-(3,5-dimethoxyphenyl)urea involves the condensation of 3,4-dichloroaniline and 3,5-dimethoxyaniline with urea in the presence of a suitable catalyst. This reaction results in the formation of a white crystalline solid, which can be purified by recrystallization.
Scientific Research Applications
N-(3,4-dichlorophenyl)-N'-(3,5-dimethoxyphenyl)urea has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of protein kinase CK2, which is involved in various cellular processes, including cell division, proliferation, and apoptosis. Inhibition of CK2 activity has been shown to have antitumor effects, making N-(3,4-dichlorophenyl)-N'-(3,5-dimethoxyphenyl)urea a potential candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various inflammatory and neurodegenerative diseases.
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(3,5-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3/c1-21-11-5-10(6-12(8-11)22-2)19-15(20)18-9-3-4-13(16)14(17)7-9/h3-8H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSODOQJYIGRLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(3,5-dimethoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-methylphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B5205781.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(3-phenylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5205783.png)

![4-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5205795.png)

![N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B5205808.png)
![5-[(diisopropylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5205813.png)
![N-(2,5-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B5205814.png)


![3-[(4-acetyl-1-piperazinyl)methyl]-6,8-dichloro-4H-chromen-4-one](/img/structure/B5205829.png)
![methyl 1-{2-[(1-ethyl-1H-1,2,3-triazol-4-yl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylate](/img/structure/B5205836.png)

